N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride
CAS No.:
Cat. No.: VC0544365
Molecular Formula: C18H23ClN4O
Molecular Weight: 346.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride -](/images/no_structure.jpg)
Specification
Molecular Formula | C18H23ClN4O |
---|---|
Molecular Weight | 346.9 g/mol |
IUPAC Name | N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1 |
Standard InChI Key | XYFPAGOQZFSLFH-MCJVGQIASA-N |
Isomeric SMILES | CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl |
SMILES | CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |
Canonical SMILES | CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |
Appearance | Solid powder |
Introduction
N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride, commonly referred to as T-3775440 hydrochloride, is a complex organic compound with significant interest in medicinal chemistry. This compound is particularly noted for its role as an irreversible and selective inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone demethylation and implicated in various diseases, including cancer .
Biological Activity
T-3775440 hydrochloride is known for its potent inhibitory activity against LSD1, which plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones. LSD1 inhibition can lead to changes in gene expression, affecting various cellular processes, including cell proliferation and differentiation. This makes T-3775440 hydrochloride a potential therapeutic agent for diseases where LSD1 is implicated, such as certain types of cancer .
Synthesis and Chemical Reactivity
The synthesis of N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide involves multiple steps, typically starting with the preparation of the cyclopropylmethylamino group and subsequent coupling reactions to form the pyrazole core and attach the phenyl ring. The hydrochloride salt is often formed to enhance solubility and stability .
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